3,5-DI-Tert-butyl-4-hydroxycinnamic acid

Polymer Chemistry Antioxidant Synthesis Material Science

3,5-DI-Tert-butyl-4-hydroxycinnamic acid (CAS 95602-92-9), also referred to as trans-3,5-di-tert-butyl-4-hydroxycinnamic acid or BHC, is a synthetic hindered phenolic compound. Structurally, it features a cinnamic acid backbone substituted at the 3- and 5- positions with bulky tert-butyl groups and at the 4- position with a hydroxyl group, a configuration that confers a characteristic antioxidant profile.

Molecular Formula C17H24O3
Molecular Weight 276.4 g/mol
CAS No. 95602-92-9
Cat. No. B1361334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-DI-Tert-butyl-4-hydroxycinnamic acid
CAS95602-92-9
Molecular FormulaC17H24O3
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC(=O)O
InChIInChI=1S/C17H24O3/c1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6/h7-10,20H,1-6H3,(H,18,19)/b8-7+
InChIKeyCTYWXRDQWMRIIM-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-DI-Tert-butyl-4-hydroxycinnamic Acid (CAS 95602-92-9): Technical Baseline and Procurement Parameters for Research and Industrial Applications


3,5-DI-Tert-butyl-4-hydroxycinnamic acid (CAS 95602-92-9), also referred to as trans-3,5-di-tert-butyl-4-hydroxycinnamic acid or BHC, is a synthetic hindered phenolic compound [1]. Structurally, it features a cinnamic acid backbone substituted at the 3- and 5- positions with bulky tert-butyl groups and at the 4- position with a hydroxyl group, a configuration that confers a characteristic antioxidant profile [1]. The compound exists predominantly as the (E)-isomer with a molecular weight of 276.37 g/mol, a melting point in the range of 193-196 °C, and a predicted pKa of 4.71±0.10 . It is commercially available as a research-grade chemical with typical purities of ≥95% or ≥97% .

3,5-DI-Tert-butyl-4-hydroxycinnamic Acid: Why Analogs and Generic Cinnamates Are Not Direct Replacements in Research and Development


The assumption that all hindered phenols or cinnamic acid derivatives are functionally equivalent is demonstrably incorrect for 3,5-di-tert-butyl-4-hydroxycinnamic acid. While many in-class compounds share a general antioxidant capability, the specific combination of the cinnamic acid moiety, the (E)-stereochemistry of the double bond, and the 3,5-di-tert-butyl substitution pattern on the aromatic ring gives this compound a unique profile of reactivity, solubility, and processing behavior that directly impacts its suitability in specialized applications [1]. Critically, this compound's role as a monomeric antioxidant with a polymerizable handle, or its failure to polymerize under specific conditions, distinguishes it from closely related analogs like 3,5-di-tert-butyl-4-hydroxystyrene and 3,5-di-tert-butyl-4-hydroxybenzyl methacrylate [2]. Substituting with a generic alternative without understanding these nuanced, quantitative differences can lead to failed syntheses, inaccurate bioassays, or suboptimal material performance, as detailed in the evidence below.

Quantitative Differentiation Guide: Head-to-Head Evidence for 3,5-DI-Tert-butyl-4-hydroxycinnamic Acid vs. Closest Analogs


Definitive Non-Polymerizability of the Carboxylic Acid Form: Direct Comparison vs. Three Other Hindered Phenol Monomers

In a head-to-head study of monomeric antioxidants under identical radical polymerization conditions, trans-3,5-di-tert-butyl-4-hydroxycinnamic acid (Compound II) was found to be entirely unreactive, whereas three structural analogs all polymerized to varying degrees [1]. This confirms the carboxylic acid group renders the compound inactive as a monomer under these specific conditions, a critical differentiator for synthetic chemists.

Polymer Chemistry Antioxidant Synthesis Material Science

Precursor for Monomeric Antioxidant 3,5-Di-tert-butyl-4-hydroxystyrene (BHS): Quantitative Decarboxylation Conditions

The compound serves as the direct precursor for the synthesis of another valuable monomeric antioxidant, 3,5-di-tert-butyl-4-hydroxystyrene (BHS). The reaction is a thermal decarboxylation that has been kinetically characterized, allowing for controlled and scalable production of BHS [1].

Organic Synthesis Monomer Production Process Chemistry

Role as an Acid-Functional Grafting Agent: Evidence from Melt-Grafting onto Polyethylene

In a comparative study of melt-grafting monomeric antioxidants onto polyethylene, trans-3,5-di-tert-butyl-4-hydroxycinnamic acid (BHC) was successfully grafted alongside two other functional analogs, demonstrating its utility as a polymer-bound stabilizer [1].

Polymer Stabilization Grafting Material Enhancement

Enzymatic Inhibition Profile: Selective Activity on Rat Hao2 vs. Low CYP3A4 Affinity

3,5-Di-tert-butyl-4-hydroxycinnamic acid exhibits a specific and potent inhibitory effect on rat hydroxyacid oxidase 2 (Hao2), while showing significantly weaker activity against a major human drug-metabolizing enzyme [1]. This selectivity profile can be a key differentiator in biological research.

Biochemistry Enzymology Drug Discovery

3,5-DI-Tert-butyl-4-hydroxycinnamic Acid: Evidence-Based Optimal Use Cases for R&D and Industrial Procurement


Synthesis of the Monomeric Antioxidant 3,5-Di-tert-butyl-4-hydroxystyrene (BHS)

This is a primary and well-documented use for BHC. Researchers or process chemists requiring BHS can utilize BHC as a precursor and follow the established thermal decarboxylation method in aprotic dipolar solvents (e.g., DMSO, DMF) at temperatures below 150 °C [1]. The zero-order kinetics of this decomposition provide a predictable and controllable route to BHS, which is valuable for preparing polymerizable antioxidant monomers [1].

Creation of Non-Leaching, Polymer-Bound Antioxidants via Melt Grafting

For material scientists developing stabilized polyolefins, BHC is a proven functional monomer for melt-grafting onto polyethylene backbones [1]. The process, conducted at 130–170°C with a radical initiator, yields a polymer-bound antioxidant that resists migration and leaching, a common drawback of physically blended additives [1]. While grafting efficiency may be in the 40-60% range, the presence of the grafted BHC improves the compatibility of any unreacted monomer with the host polymer [1].

Biochemical Research Involving Hao2 Inhibition and Selectivity Profiling

Given its potent (300 nM IC50) inhibition of rat hydroxyacid oxidase 2 (Hao2) and its significantly lower affinity for human CYP3A4 (10,000 nM IC50), this compound is a relevant tool for researchers studying Hao2-related pathways or those seeking a selective Hao2 inhibitor [1]. Its high selectivity ratio (~33-fold) for Hao2 over CYP3A4 makes it a more suitable candidate than a pan-assay interference compound (PAINS) for certain mechanistic studies [1].

Synthesis of Star-Shaped Macromolecular Antioxidants

As demonstrated in a 2015 patent, BHC can be used as a building block for more complex antioxidant architectures. Its carboxylic acid group is first converted to an acyl chloride (DBHCA-Cl), which is then used to functionalize a cyclodextrin core, creating a star-shaped macromolecule with seven hindered phenol groups [1]. This application highlights BHC's role as a versatile intermediate for creating high-performance, multi-functional antioxidant additives with enhanced properties like improved extraction resistance in rubber vulcanizates [1].

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